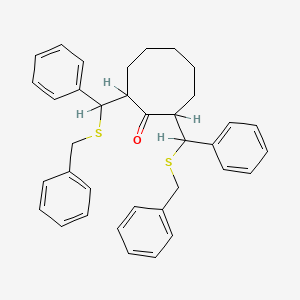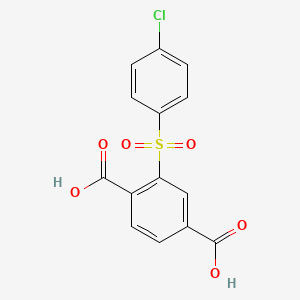
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a chlorobenzene sulfonyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid typically involves the sulfonation of a chlorobenzene derivative followed by the introduction of carboxylic acid groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂/FeCl₃) and sulfonating agents (e.g., SO₃/H₂SO₄).
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can introduce sulfonic acid groups, while nucleophilic substitution can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonyl and carboxylic acid groups can interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the carboxylic acid groups.
Benzene-1,4-dicarboxylic acid: Contains the carboxylic acid groups but lacks the sulfonyl chloride group.
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
51762-82-4 |
|---|---|
Molecular Formula |
C14H9ClO6S |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonylterephthalic acid |
InChI |
InChI=1S/C14H9ClO6S/c15-9-2-4-10(5-3-9)22(20,21)12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
YOTMPGQLMIOCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


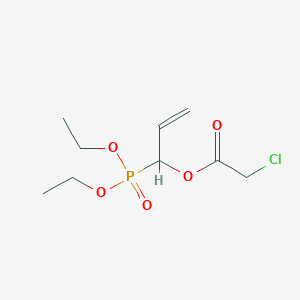
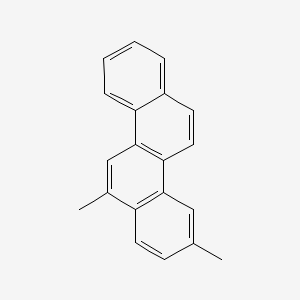
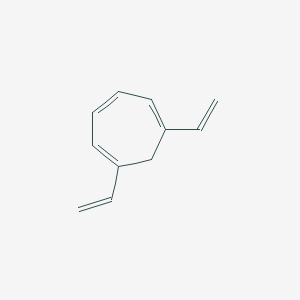
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
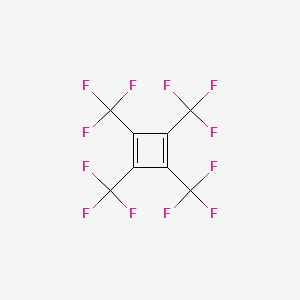
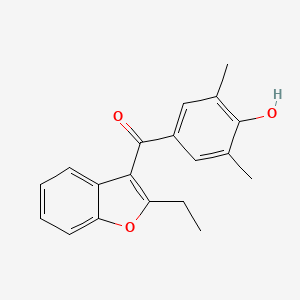



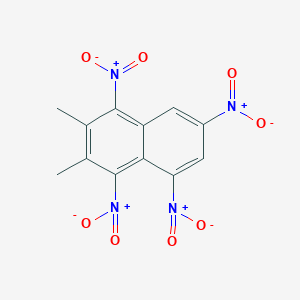
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
